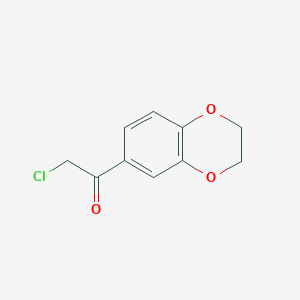

6-Chloroacetyl-1,4-benzodioxane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEYSCVQRULQKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381636 | |

| Record name | 6-Chloroacetyl-1,4-benzodioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93439-37-3 | |

| Record name | 6-Chloroacetyl-1,4-benzodioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloroacetyl-1,4-benzodioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloroacetyl-1,4-benzodioxane (CAS No. 93439-37-3)

This guide provides a comprehensive technical overview of 6-Chloroacetyl-1,4-benzodioxane, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its chemical and physical properties, explore its synthesis with a focus on the underlying principles of reaction mechanisms, and discuss its applications as a pivotal building block in the creation of novel molecules.

Core Characteristics of this compound

This compound, with the CAS number 93439-37-3, is an off-white crystalline solid.[1] Its molecular structure features a 1,4-benzodioxane moiety functionalized with a chloroacetyl group at the 6-position. This unique combination of a heterocyclic system and a reactive acyl chloride derivative underpins its utility in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 93439-37-3 | [1] |

| Molecular Formula | C₁₀H₉ClO₃ | [1] |

| Molecular Weight | 212.63 g/mol | [1] |

| Appearance | Off-white crystalline solid | [1] |

| Melting Point | 136-142 °C | [1] |

| Purity | ≥ 98% (via HPLC) | [1] |

| Synonyms | 2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | [1] |

Synthesis of this compound: A Mechanistic Perspective

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 1,4-benzodioxane. This classic electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds with aromatic rings.

The Friedel-Crafts Acylation Reaction

The reaction involves treating 1,4-benzodioxane with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid activates the chloroacetyl chloride, generating a highly electrophilic acylium ion. The electron-rich 1,4-benzodioxane ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a proton is eliminated from the ring, restoring aromaticity and yielding the 6-chloroacetylated product. The para-substitution at the 6-position is generally favored due to steric hindrance at the ortho-positions.

Caption: Generalized workflow for the synthesis of this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative, step-by-step methodology for the laboratory-scale synthesis of this compound.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous aluminum chloride (1.1-1.2 equivalents) suspended in an anhydrous chlorinated solvent such as dichloromethane.

-

Addition of Reactants: The suspension is cooled in an ice bath. A solution of 1,4-benzodioxane (1 equivalent) and chloroacetyl chloride (1 equivalent) in the same anhydrous solvent is added dropwise from the dropping funnel. The rate of addition is controlled to maintain the reaction temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional period. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with additional dichloromethane. The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by water and brine. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

The Synthetic Utility of this compound: A Gateway to Novel Molecules

The true value of this compound lies in its bifunctional nature. The chloroacetyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions, while the 1,4-benzodioxane moiety is a common scaffold in many biologically active compounds.[2] This dual functionality makes it a valuable intermediate in the synthesis of a wide range of pharmaceuticals, particularly anti-inflammatory and analgesic medications.[1]

The Reactivity of the Chloroacetyl Group

The carbon atom of the chloromethyl group is highly susceptible to attack by nucleophiles due to the electron-withdrawing effect of the adjacent carbonyl group and the chlorine atom, which is a good leaving group. This allows for the facile introduction of various functional groups containing nitrogen, oxygen, or sulfur nucleophiles. This reactivity is the key to its utility as a building block in multi-step syntheses.

Caption: General scheme of a nucleophilic substitution reaction on this compound.

Role in the Synthesis of Pharmacologically Active Molecules

The 1,4-benzodioxane ring system is a privileged scaffold in medicinal chemistry, appearing in a variety of drugs with diverse biological activities. While a direct, documented synthesis of the well-known drug viloxazine from this compound is not readily found in the literature (viloxazine synthesis typically proceeds through different intermediates), the title compound is an ideal precursor for a wide array of other potential therapeutic agents. For instance, reaction with various amines can lead to the formation of α-aminoketones, which are important pharmacophores.

Safety and Handling

As a chloroacetyl derivative, this compound should be handled with care in a well-ventilated fume hood. It is classified as a skin, eye, and respiratory irritant.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact, the affected area should be flushed with copious amounts of water. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the high reactivity of its chloroacetyl group make it an attractive starting material for the synthesis of a diverse range of more complex molecules. For researchers and professionals in drug discovery and development, a thorough understanding of the properties, synthesis, and reactivity of this compound is crucial for leveraging its full potential in the creation of novel and impactful chemical entities.

References

6-Chloroacetyl-1,4-benzodioxane molecular weight and formula

An In-Depth Technical Guide to 6-Chloroacetyl-1,4-benzodioxane: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. The document details the compound's core physicochemical properties, explores its synthesis through established chemical pathways, and elucidates its critical role as a building block in medicinal chemistry. Emphasis is placed on the causality behind experimental choices and the practical applications of this compound, particularly its function as a scaffold in designing novel therapeutic agents. This guide serves as an authoritative resource, integrating technical data with field-proven insights to support advanced research and development endeavors.

Introduction: The Significance of the 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane ring system, which features a benzene ring fused to a 1,4-dioxane ring, is a privileged scaffold in medicinal chemistry.[1][2] Its conformational rigidity and capacity to interact with a wide range of biological targets have made it a cornerstone in the development of numerous biologically active compounds.[1][3] Derivatives of this structure are integral to therapeutic agents targeting neuronal nicotinic, α1-adrenergic, and serotoninergic receptors, and have shown promise as antitumor and antibacterial agents.[1][3]

Within this important class of compounds, this compound (also known by its IUPAC name, 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone) emerges as a key synthetic intermediate.[4][5] The presence of a reactive chloroacetyl group on the stable benzodioxane framework makes it an exceptionally valuable precursor for introducing diverse functional groups, enabling the synthesis of novel molecules with potential therapeutic activities.[5] This guide delves into the essential technical aspects of this compound, from its fundamental properties to its application in sophisticated synthetic workflows.

Physicochemical Properties

This compound is an off-white crystalline solid under standard conditions.[5] Its molecular structure and key identifiers are crucial for its application in precise chemical synthesis and are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉ClO₃ | [4][5][6][7][8] |

| Molecular Weight | 212.63 g/mol | [4][5][6][7][8] |

| CAS Number | 93439-37-3 | [4][5][7] |

| IUPAC Name | 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | [4] |

| Melting Point | 136-142 °C | [5][7][9] |

| Appearance | Off-white crystalline solid | [5] |

| Purity | Typically ≥97% | [6][7] |

| Storage Conditions | Store at 0-8°C | [5] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a convergence of classical organic reactions, primarily leveraging the principles of electrophilic aromatic substitution. The chloroacetyl group is a potent electrophile, making it reactive toward nucleophilic substitution, which is the basis for its utility as a synthetic intermediate.[4]

Several synthetic routes have been reported, with the most common methods involving the functionalization of a pre-existing 1,4-benzodioxane ring.[4]

Common Synthetic Pathways:

-

Friedel-Crafts Acylation: The most direct approach involves the Friedel-Crafts acylation of 1,4-benzodioxane with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The catalyst enhances the electrophilicity of the chloroacetyl chloride, facilitating its attack on the electron-rich benzene ring of the benzodioxane scaffold. The regioselectivity (substitution at the 6-position) is governed by the directing effects of the ether oxygens of the dioxane ring.

-

Multi-step Synthesis: More complex routes may be employed to achieve higher purity or to work with sensitive substrates. These can include the chlorination of 1,4-benzodioxane followed by an acetylation step.[4]

The choice of solvent is critical; polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are often used to facilitate the reaction while remaining inert. Temperature control is also essential to manage the reaction rate and prevent side reactions.

Below is a diagram illustrating a generalized synthetic workflow for the Friedel-Crafts acylation approach.

Caption: Generalized workflow for the synthesis of this compound.

Key Applications in Research and Drug Development

The utility of this compound stems from the reactivity of its chloroacetyl moiety, which readily undergoes nucleophilic substitution. This allows for the covalent attachment of various molecular fragments, making it a cornerstone intermediate in the synthesis of more complex molecules.

-

Pharmaceutical Development: The compound is a vital intermediate for synthesizing pharmaceuticals, particularly those targeting inflammation and pain.[5][10] Its scaffold is used to build molecules that can interact with specific biological receptors. For example, its derivatives have been investigated for their interactions with serotonin receptors, suggesting potential applications in neurological research.[4]

-

Antimicrobial Research: Research has highlighted its role as a potential inhibitor of FtsZ, a protein crucial for bacterial cell division.[4] This makes it a valuable lead compound for the development of new antibiotics, a critical area of research given the rise of antimicrobial resistance.

-

Proteomics and Biochemical Assays: In proteomics, the chloroacetyl group can act as an electrophilic "warhead" to react with nucleophilic residues (like cysteine) on proteins. This property allows it to be used as a chemical probe or affinity tag for protein purification and to study protein interactions and functions.[4][10]

-

Agrochemicals and Material Science: Beyond pharmaceuticals, it is used in the synthesis of agrochemicals like herbicides and fungicides and is explored in material science for developing polymers with enhanced thermal stability.[5][10]

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This section provides a representative, step-by-step protocol for the synthesis of this compound. This protocol is a self-validating system; successful synthesis is confirmed through standard analytical techniques like melting point determination and spectroscopy.

Objective: To synthesize this compound from 1,4-benzodioxane.

Materials:

-

1,4-Benzodioxane

-

Chloroacetyl chloride

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate and Hexane for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath. Causality: Anhydrous conditions are critical as Lewis acids like AlCl₃ react violently with water. The inert nitrogen atmosphere prevents moisture from entering the reaction.

-

Addition of Reactants: Slowly add chloroacetyl chloride (1.1 eq) to the stirred suspension. Following this, add 1,4-benzodioxane (1.0 eq) dissolved in DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C. Causality: Slow, dropwise addition is necessary to control the exothermic reaction and prevent the formation of unwanted byproducts.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion. TLC is a crucial in-process control to determine the endpoint of the reaction.

-

Workup and Quenching: Once the reaction is complete, cool the mixture again to 0°C and slowly pour it over crushed ice and concentrated HCl. Causality: This step quenches the reaction by hydrolyzing the AlCl₃ catalyst and protonating any complexes, which helps in separating the organic product.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine. Causality: The series of washes removes unreacted starting materials, acidic and basic impurities, and residual water, purifying the crude product.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[11] Causality: Column chromatography separates the desired product from any remaining impurities based on polarity, yielding a high-purity final compound.

-

Characterization: Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its structure and purity.

Safety and Handling

This compound must be handled with appropriate safety precautions in a laboratory setting.

-

Hazards: The compound is classified as a combustible solid. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[7][12]

-

Handling: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] The recommended storage temperature is between 0-8°C.[5]

Conclusion

This compound stands out as a high-value intermediate for chemical synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique structure, combining the stability of the benzodioxane scaffold with the versatile reactivity of the chloroacetyl group, provides a reliable platform for constructing complex molecular architectures. A thorough understanding of its physicochemical properties, synthetic pathways, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in innovative research and the development of next-generation chemical products.

References

- 1. This compound | 93439-37-3 | Benchchem [benchchem.com]

- 2. tsijournals.com [tsijournals.com]

- 3. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy this compound | 93439-37-3 [smolecule.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 7. This compound 97 93439-37-3 [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. chembk.com [chembk.com]

- 10. jk-sci.com [jk-sci.com]

- 11. scirp.org [scirp.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

6-Chloroacetyl-1,4-benzodioxane physical properties and appearance

An In-depth Technical Guide to the Physical Properties of 6-Chloroacetyl-1,4-benzodioxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a member of the benzodioxane class of heterocyclic compounds, serves as a critical intermediate in organic synthesis.[1] Its unique molecular architecture, featuring a benzodioxane core fused to a reactive chloroacetyl group, makes it a valuable building block for more complex molecules.[1][2] This guide provides a detailed examination of its core physical properties, appearance, and the methodologies for their characterization, offering field-proven insights for professionals in pharmaceutical development, agrochemical synthesis, and materials science.[1][3] The compound's utility lies in the reactivity of the chloroacetyl group, which allows for the introduction of diverse functional groups through nucleophilic substitution, paving the way for novel compounds with potential biological activity.[1][2]

Molecular Structure and Identification

A precise understanding of a compound's identity is the foundation of all scientific investigation. This compound is unambiguously identified by its unique structural and chemical identifiers.

Key Identifiers:

-

IUPAC Name: 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone[2][3]

-

Synonyms: 2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone[1]

Caption: Molecular structure of this compound.

Core Physical Properties

The physical properties of a compound dictate its handling, storage, and application in experimental settings. This compound is a stable, solid material under standard laboratory conditions.

| Property | Description | Source(s) |

| Appearance | Off-white crystalline solid | [1] |

| Melting Point | 136-142 °C (range) | [1] |

| 137-140 °C (lit.) | [4][7][8] | |

| 139 °C | [9] | |

| Purity | Typically ≥97% or ≥98% (by HPLC) | [1][4][5] |

| Molecular Formula | C₁₀H₉ClO₃ | [1][4][5] |

| Molecular Weight | 212.63 g/mol | [1][4][5] |

Appearance Visually, this compound presents as an off-white crystalline solid.[1] This appearance is characteristic of many purified organic compounds and indicates a lack of significant chromophoric impurities that would impart color. The crystalline nature suggests a well-ordered molecular lattice.

Melting Point The melting point is a critical indicator of purity. The literature reports a melting point range between 136°C and 142°C.[1][4][7][8][9] A narrow melting point range (e.g., 1-2°C) is indicative of high purity. The broader range reported by some suppliers (e.g., 136-142°C) may account for slight batch-to-batch variations or different analytical methods.[1] An experimentally observed depression or broadening of this range would suggest the presence of impurities, as described by Raoult's Law.

Experimental Protocol: Melting Point Determination

Determining the melting point is a fundamental procedure for verifying the identity and purity of a solid sample. The following protocol outlines the capillary method using a digital melting point apparatus.

Causality and Trustworthiness: This protocol is designed to be self-validating. The use of a calibrated instrument and a slow ramp rate near the expected melting point ensures accuracy and reproducibility. The visual observation of the phase transition from a crystalline solid to a liquid provides a clear and definitive endpoint.

Methodology:

-

Sample Preparation:

-

Rationale: Proper sample preparation is crucial for uniform heat transfer.

-

Step 1: Place a small amount of the this compound sample onto a clean, dry watch glass.

-

Step 2: Finely crush the crystalline solid into a powder using a spatula. This ensures dense packing in the capillary tube.

-

Step 3: Tamp the open end of a capillary tube into the powder until a 3-5 mm column of the sample is packed into the sealed end.

-

Step 4: Tap the capillary tube gently on a hard surface to further compact the sample at the bottom.

-

-

Apparatus Setup and Calibration:

-

Rationale: Instrument accuracy is paramount. Calibration with known standards brackets the expected melting point of the sample.

-

Step 1: Turn on the melting point apparatus and allow it to stabilize.

-

Step 2: If required, perform a two-point calibration using certified standards (e.g., benzophenone, m.p. 48.5°C; caffeine, m.p. 235°C). Ensure the instrument reads within ±0.5°C of the certified values.

-

-

Measurement:

-

Rationale: A rapid initial heating saves time, while a slow ramp rate near the melting point is essential for accurately observing the start and end of the melting process.

-

Step 1: Set the starting temperature to ~125°C and the ramp rate to 10°C/min.

-

Step 2: Insert the packed capillary tube into the heating block.

-

Step 3: Once the temperature reaches 130°C, reduce the ramp rate to 1-2°C/min.

-

Step 4: Observe the sample through the magnifying lens. Record the temperature (T₁) at which the first drop of liquid appears.

-

Step 5: Continue heating and record the temperature (T₂) at which the last solid particle melts completely.

-

Step 6: The experimental melting point is the range from T₁ to T₂.

-

Caption: A standardized workflow for accurate melting point determination.

Solubility and Storage Recommendations

Solubility Profile: While detailed quantitative solubility data is not broadly published, the molecular structure of this compound—a halogenated aromatic ketone with ether linkages—suggests it will be sparingly soluble in water but should exhibit good solubility in common organic solvents. These include:

-

Dichloromethane (DCM)

-

Chloroform

-

Acetone

-

Ethyl Acetate

-

Tetrahydrofuran (THF)

Note: This qualitative assessment is based on chemical principles. Researchers must experimentally verify solubility in their specific solvent systems.

Storage and Handling: For maintaining chemical integrity and purity, proper storage is essential.

-

Temperature: Store in a refrigerator at 0-8°C.[1]

-

Atmosphere: For long-term storage, keeping the compound under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container is recommended to prevent potential hydrolysis or reaction with atmospheric moisture.

-

Safety: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound is classified as an irritant to the eyes, skin, and respiratory system.[4][8]

Conclusion

This compound is an off-white crystalline solid with a well-defined melting point of approximately 137-140°C. Its physical characteristics are consistent with a high-purity organic intermediate. Understanding these properties is fundamental for its effective use in research and development, ensuring reproducibility and success in the synthesis of novel pharmaceutical, agrochemical, and material science products. The protocols and data presented herein provide a comprehensive foundation for scientists and professionals working with this versatile chemical building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 93439-37-3 [smolecule.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 6-氯乙酰基-1,4-苯并二噁烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. scbt.com [scbt.com]

- 7. chembk.com [chembk.com]

- 8. chembk.com [chembk.com]

- 9. This compound [stenutz.eu]

6-Chloroacetyl-1,4-benzodioxane melting point and solubility

An In-depth Technical Guide Topic: 6-Chloroacetyl-1,4-benzodioxane: A Physicochemical Analysis of Melting Point and Solubility Audience: Researchers, scientists, and drug development professionals.

Introduction to this compound

This compound (CAS No: 93439-37-3) is a versatile chemical intermediate that holds significant value in multiple sectors of chemical and pharmaceutical research.[1][2] Structurally, it features a benzodioxane core fused to a chloroacetyl group, a combination that imparts enhanced reactivity crucial for organic synthesis.[1][2] This reactivity makes it a key building block in the development of novel therapeutic agents, particularly anti-inflammatory and analgesic medications.[1][3] Beyond pharmaceuticals, its applications extend to the agrochemical industry for creating herbicides and fungicides and to material science for developing specialized polymers.[1][3]

Given its foundational role as a starting material, a comprehensive understanding of its core physicochemical properties is paramount for researchers. These properties, specifically the melting point and solubility, govern its handling, reaction conditions, purification, and formulation. This guide provides a detailed analysis of the established melting point of this compound and offers a robust experimental framework for determining its solubility profile, empowering researchers to optimize its use in their synthetic and developmental workflows.

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical characteristics is essential for its effective application. The following section details the key identifiers and the critical thermal property of this compound.

Molecular and Structural Data

This data provides the fundamental identity of the compound.

| Property | Value | Source(s) |

| CAS Number | 93439-37-3 | [1][2][4][5] |

| Molecular Formula | C₁₀H₉ClO₃ | [1][2][5] |

| Molecular Weight | 212.63 g/mol | [1][2][5] |

| IUPAC Name | 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | [2] |

| Appearance | Off-white crystalline solid | [1] |

| Purity | ≥ 97% | [4][6] |

Melting Point Analysis

The melting point is a critical indicator of a crystalline solid's purity. For this compound, literature values are consistent, providing a reliable benchmark for sample identification and quality assessment.

| Reported Melting Point (°C) | Source(s) | Notes |

| 137-140 °C | [4][7] | Cited as a literature (lit.) value. |

| 136-142 °C | [1] |

Expert Insight: The narrow range of 137-140 °C reported in the literature is indicative of a high degree of purity.[4][7] A broader range, such as 136-142 °C, may suggest the presence of impurities, which typically depress and widen the melting point range.[1] When synthesizing or receiving a new batch of this compound, an experimental determination of the melting point is a rapid and effective first-pass quality control measure.

This protocol outlines a standard procedure for the accurate determination of the melting point, a self-validating system for purity assessment.

-

Sample Preparation: Ensure the this compound sample is completely dry and free of solvent. Grind the crystalline solid into a fine powder using a mortar and pestle. This ensures uniform heat distribution.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing is crucial for accurate measurement.

-

Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Rapid Heating (Scouting): Set a rapid heating ramp (10-15 °C/min) to quickly determine an approximate melting range. This saves time and identifies the temperature range of interest.

-

Accurate Determination: Using a new sample, heat rapidly to approximately 20 °C below the scouted melting point. Then, reduce the heating rate to 1-2 °C/min. This slow ramp rate is essential for allowing the system to reach thermal equilibrium, ensuring a precise reading.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid mass has melted (completion). The recorded melting point is this range.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its structural characteristics and information regarding its parent compounds and synthesis provide a strong basis for predicting its behavior.

Theoretical Assessment & Expected Behavior:

-

The parent 1,4-benzodioxane structure is noted to be insoluble in water but soluble in most organic solvents.[8]

-

The presence of the chloroacetyl group and ether linkages introduces some polarity, but the overall molecule remains largely hydrophobic due to the aromatic ring.

-

Synthesis routes for benzodioxane derivatives often employ polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., dichloroethane), suggesting good solubility in these media.[2]

Based on this, this compound is expected to be:

-

Poorly soluble in aqueous and highly polar protic solvents (e.g., water).

-

Moderately to highly soluble in polar aprotic solvents (e.g., acetone, DMSO, DMF) and chlorinated solvents (e.g., dichloromethane, chloroform).

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

For drug development and process chemistry, a precise measure of solubility is often required. The isothermal shake-flask method is a gold-standard, equilibrium-based technique to obtain this data. The protocol below provides a self-validating workflow.

-

Solvent Selection: Choose a panel of relevant solvents (e.g., water, ethanol, acetone, dichloromethane, DMSO) based on the intended application.

-

Preparation of Saturated Solution: In a series of vials, add an excess amount of this compound to a known volume of each selected solvent. The key is to ensure a visible amount of undissolved solid remains, confirming that the solution is saturated.

-

Equilibration: Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved solute. This step is critical for accuracy; insufficient time will lead to an underestimation of solubility.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours, permitting the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a clear aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved particles. This step is crucial to prevent inflation of the measured concentration.

-

Quantification: Accurately dilute the filtered aliquot with a suitable mobile phase or solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy against a standard curve.

-

Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Express the results in appropriate units (e.g., mg/mL, mol/L).

Visualization of Experimental Workflow

To clarify the logical flow of the solubility determination process, the following diagram illustrates the key steps of the Isothermal Shake-Flask method.

Diagram: Solubility Determination Workflow

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Summary and Conclusion

This compound is a valuable synthetic intermediate whose utility is underpinned by its fundamental physicochemical properties. This guide establishes that the compound is an off-white crystalline solid with a well-defined melting point in the range of 136-142 °C , a critical parameter for identity and purity confirmation.[1][4][7] While quantitative solubility data is sparse, its molecular structure suggests poor aqueous solubility but good solubility in common organic solvents.[2][8] To address this, a detailed, best-practice protocol for experimental solubility determination using the isothermal shake-flask method has been provided. By leveraging the data and methodologies presented herein, researchers and drug development professionals can handle, purify, and utilize this compound with greater confidence and precision, facilitating its successful application in their research and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 93439-37-3 [smolecule.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 6-氯乙酰基-1,4-苯并二噁烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 7. chembk.com [chembk.com]

- 8. tsijournals.com [tsijournals.com]

An In-depth Technical Guide to the Safe Handling of 6-Chloroacetyl-1,4-benzodioxane

Introduction: 6-Chloroacetyl-1,4-benzodioxane is a versatile bifunctional molecule, serving as a critical intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] Its value lies in the reactive chloroacetyl group, which allows for a variety of subsequent chemical transformations, making it a key building block for developing new therapeutic agents and crop protection products.[1][2] However, the very reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its hazards and the implementation of rigorous safety protocols. This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in an understanding of its underlying chemical properties.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's physical properties is the foundation of safe laboratory practice. This compound is an off-white crystalline solid at room temperature.[1] Key identifying and physical data are summarized below.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| CAS Number | 93439-37-3 | [1][3] |

| Molecular Formula | C₁₀H₉ClO₃ | [1][4] |

| Molecular Weight | 212.63 g/mol | [1][5] |

| Appearance | Off-white crystalline solid | [1] |

| Melting Point | 137-140 °C (lit.) | |

| Synonyms | 2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | [1] |

| Purity | ≥97% | [1] |

Section 2: The Chemistry of Reactivity: Understanding the Hazard

The primary driver of this compound's hazardous properties is the chloroacetyl functional group. This group is a classic example of an acyl chloride, a class of compounds known for their high reactivity.[6][7][8][9]

The carbon atom of the carbonyl group (C=O) is bonded to both a highly electronegative oxygen atom and a chlorine atom.[6][9] Both atoms strongly withdraw electron density, leaving the carbonyl carbon with a significant partial positive charge and making it highly susceptible to attack by nucleophiles.[6][9]

Common laboratory nucleophiles include water, alcohols, and amines.[7][8] The reaction of this compound with ambient moisture (hydrolysis) is a critical consideration for handling. This reaction proceeds via a nucleophilic addition-elimination mechanism, producing the corresponding carboxylic acid and, importantly, hydrogen chloride (HCl) gas.[6][7] It is the generation of this corrosive gas that is responsible for the compound's irritant properties and the "steamy acidic fumes" often associated with acyl chlorides.[7]

Caption: Reaction with water generates corrosive HCl gas.

Section 3: Hazard Identification and Classification

According to the Globally Harmonized System (GHS), this compound is classified with specific health hazards. This information is critical for performing risk assessments prior to any laboratory work.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [10][11] |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | [10][11] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [10][11] |

The corresponding GHS pictogram is the exclamation mark (GHS07), indicating that the substance may cause irritation, skin sensitization, or other less severe hazards. The signal word is "Warning".

Section 4: Risk Mitigation and Safe Handling Protocols

A multi-layered approach combining engineering controls, appropriate personal protective equipment (PPE), and standardized procedures is essential for mitigating the risks associated with this compound.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound solid, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of airborne dust or HCl vapors generated from hydrolysis.[12][13]

-

Emergency Equipment: An operational and easily accessible emergency eyewash station and safety shower must be located in the immediate vicinity of the handling area.[14]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by a thorough risk assessment of the specific procedure being performed. The following workflow provides a decision-making framework.

Caption: PPE selection workflow based on procedural risk.

-

Eye and Face Protection: Chemical splash goggles are mandatory at all times.[15] For procedures with a higher risk of splashing, such as transferring larger quantities or working with solutions, a full-face shield should be worn in addition to goggles.[14][16]

-

Skin Protection: A flame-resistant lab coat should be worn and buttoned. Chemical-resistant gloves are required. Given the compound's reactivity, double-gloving with nitrile gloves is a prudent minimum. For extended operations, consider heavier-duty gloves such as neoprene or butyl rubber.[16] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[13]

-

Respiratory Protection: When engineering controls (i.e., a fume hood) are properly used, additional respiratory protection is typically not required. However, for spill cleanup or in the event of a ventilation failure, an N95 dust mask or an air-purifying respirator with cartridges appropriate for organic vapors and acid gases should be available.[17]

Step-by-Step Handling Protocol: Weighing and Transfer

-

Preparation: Don all required PPE as determined by your risk assessment. Ensure the chemical fume hood sash is at the appropriate working height.

-

Staging: Place a weigh boat, spatula, and the sealed container of this compound onto the analytical balance inside the fume hood. Tare the balance with the weigh boat.

-

Dispensing: Slowly and carefully open the stock container, minimizing the creation of airborne dust. Use the spatula to transfer the desired amount of the solid to the weigh boat. Avoid scooping in a manner that generates dust clouds.

-

Sealing: Immediately and securely close the stock container to protect the remaining compound from atmospheric moisture.

-

Transfer: Carefully transfer the weighed solid into the reaction vessel or solvent.

-

Decontamination: Decontaminate the spatula and any affected surfaces within the fume hood. The used weigh boat should be disposed of as solid chemical waste.

-

Final Steps: Remove gloves and wash hands thoroughly with soap and water.

Section 5: Storage and Stability

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

-

Temperature: Store in a refrigerator at 0-8°C.[1]

-

Atmosphere: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][10][12] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture.

-

Incompatibilities: Store away from water, strong oxidizing agents, strong bases, alcohols, and amines, as these can trigger vigorous or violent reactions.[7][8]

Section 6: Emergency Procedures

Spill Response (Small Scale)

-

Evacuate: Alert personnel in the immediate area and restrict access.

-

Ventilate: Ensure the fume hood is operating.

-

Protect: Don appropriate PPE, including respiratory protection if necessary.

-

Contain: Do not add water. Carefully sweep up the solid material, avoiding dust generation.[10]

-

Collect: Place the spilled material into a labeled, sealed container for hazardous waste disposal.[10]

-

Clean: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, acetone) followed by soap and water. Dispose of all cleaning materials as hazardous waste.

First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[10]

-

Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[10]

-

Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[10][17]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[12]

Section 7: Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.[10]

-

Segregation: Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.

-

Labeling: Clearly label the waste container with its contents.

-

Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office, adhering to all local, state, and federal regulations. While not specifically listed, highly reactive or toxic chemical waste often falls under stringent disposal categories, such as P-coded waste regulations, which require specific container management and disposal procedures.[18] Treat this waste with a high degree of caution.

Conclusion

This compound is a valuable synthetic intermediate whose safe use hinges on a proactive and informed approach to safety. By understanding its inherent reactivity as an acyl chloride, researchers can appreciate the causality behind the required handling protocols. Consistent adherence to the use of engineering controls, appropriate PPE, and established standard operating procedures is paramount to mitigating risks and ensuring a safe laboratory environment for the advancement of scientific research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 93439-37-3 [smolecule.com]

- 3. This compound, CasNo.93439-37-3 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]

- 4. PubChemLite - this compound (C10H9ClO3) [pubchemlite.lcsb.uni.lu]

- 5. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Acyl chloride - Wikipedia [en.wikipedia.org]

- 9. chemistrystudent.com [chemistrystudent.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. aksci.com [aksci.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. tdi.texas.gov [tdi.texas.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]

- 17. CCOHS: Chlorine [ccohs.ca]

- 18. sentry.rmu.edu [sentry.rmu.edu]

Ensuring the Integrity of a Key Synthetic Intermediate: A Guide to the Storage and Stability of 6-Chloroacetyl-1,4-benzodioxane

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

6-Chloroacetyl-1,4-benzodioxane is a versatile bicyclic compound featuring a benzodioxane core functionalized with a reactive chloroacetyl group.[1] This structure makes it a valuable intermediate in a multitude of synthetic applications, from the development of novel anti-inflammatory and analgesic pharmaceuticals to the creation of advanced agrochemicals and polymers.[2][3] The efficacy of these synthetic endeavors, however, is fundamentally dependent on the purity and stability of this starting material. The presence of the chloroacetyl moiety, while bestowing desirable reactivity for synthetic transformations, also introduces inherent vulnerabilities to degradation.[1]

This guide provides a comprehensive overview of the critical factors governing the stability of this compound. Moving beyond simple procedural recommendations, we will explore the underlying chemical principles that dictate its degradation pathways. Our objective is to equip researchers, scientists, and drug development professionals with the expert knowledge required to implement self-validating storage and handling protocols, thereby ensuring the compound's integrity from procurement to reaction.

Core Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for designing appropriate storage and handling strategies. This compound is an off-white crystalline solid at room temperature.[2] Its key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 93439-37-3 | [2][4][5] |

| Molecular Formula | C₁₀H₉ClO₃ | [2][6] |

| Molecular Weight | 212.63 g/mol | [2][5] |

| Appearance | Off-white to slight yellow crystalline solid | [2][4] |

| Melting Point | 136-142 °C | [2][5] |

| Purity (Typical) | ≥ 97-98% (by HPLC) | [2][5] |

| IUPAC Name | 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | [3][6] |

Recommended Storage Conditions: A Proactive Approach to Stability

The consensus from supplier technical data sheets points toward stringent, proactive storage conditions to minimize degradation.[2][4] The primary goal is to limit the exposure of the compound to environmental factors that can initiate and accelerate its breakdown.

| Parameter | Recommended Condition | Rationale |

| Temperature | 0-8 °C (Refrigerated) | Minimizes the kinetic energy of molecules, drastically reducing the rate of potential degradation reactions such as hydrolysis. |

| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | Displaces atmospheric oxygen and moisture, preventing oxidative degradation and hydrolysis. |

| Light | Keep in a dark place (Amber vial/container) | Protects against photolytic degradation, which can be initiated by UV or visible light absorption by the aromatic ring and carbonyl group. |

| Environment | Shaded, cool, and dry place | Provides a stable macro-environment that reinforces the primary storage parameters and protects against temperature fluctuations and ambient humidity.[4] |

| Storage Class | 11 - Combustible Solids | Denotes its classification as a solid that can burn, requiring storage away from strong oxidizing agents.[5] |

Key Factors Influencing Stability and Degradation Pathways

The molecular structure of this compound contains two primary points of vulnerability: the electrophilic carbon of the chloroacetyl group and the benzodioxane ring system.

Moisture and Hydrolysis: The Primary Degradation Threat

The most significant stability concern is the hydrolysis of the alpha-chloro ketone moiety. The chloroacetyl group is highly susceptible to nucleophilic substitution, and water is a prevalent nucleophile.[1]

Causality: The reaction proceeds via a nucleophilic attack by water on the carbonyl carbon. This is often the rate-limiting step. The presence of acidic or basic catalysts can significantly accelerate this process. The initial product, a hydroxyacetyl derivative, may undergo further reactions, but the loss of the chloro-group represents a critical loss of synthetic utility.

Below is a diagram illustrating the proposed primary hydrolytic degradation pathway.

References

- 1. Buy this compound | 93439-37-3 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound, CasNo.93439-37-3 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]

- 5. This compound 97 93439-37-3 [sigmaaldrich.com]

- 6. PubChemLite - this compound (C10H9ClO3) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Biological Activity of 6-Chloroacetyl-1,4-benzodioxane Derivatives: Synthesis, Mechanisms, and Therapeutic Potential

An In-depth Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive scientific overview of 6-chloroacetyl-1,4-benzodioxane derivatives, a class of compounds demonstrating significant promise in medicinal chemistry. We will explore their synthesis, delve into their diverse biological activities, elucidate key mechanisms of action, and provide actionable experimental protocols for their evaluation. This guide is structured to serve as a foundational resource for researchers aiming to leverage this versatile chemical scaffold in drug discovery and development.

Section 1: The 1,4-Benzodioxane Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,4-benzodioxane ring system is a well-established "privileged scaffold" in drug discovery, recognized for its presence in a multitude of synthetic and natural compounds with significant medicinal value.[1][2][3] This heterocyclic motif is a core structural component in molecules targeting a wide array of pharmacological pathways, including the adrenergic, dopaminergic, and catecholaminergic systems.[4] Its derivatives have demonstrated a remarkable range of biological activities, including anti-inflammatory, anticancer, α-adrenergic blocking, and antidepressant effects.[2]

This guide focuses specifically on derivatives of This compound . The introduction of the chloroacetyl group at the 6-position is a critical chemical modification. This group serves as a highly reactive electrophilic handle, making the parent molecule a versatile intermediate for synthetic chemists.[5][6] The presence of the chlorine atom, a good leaving group, facilitates nucleophilic substitution reactions, allowing for the straightforward introduction of diverse functional groups and the creation of large, structurally varied compound libraries for biological screening.[5][6] This inherent reactivity is the cornerstone of its utility, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for various therapeutic targets.

Section 2: Synthesis and Derivatization Strategy

The strategic value of this compound lies in its capacity to serve as a foundational building block. Its synthesis and subsequent derivatization are pivotal processes in the development of novel therapeutic agents.

Synthesis of the Core Intermediate

The synthesis of this compound can be achieved through established organic chemistry methodologies. Common routes include:

-

Friedel-Crafts Acylation: Direct acetylation of 6-chlorobenzodioxane using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.[5]

-

Multi-step Synthesis: A pathway involving the chlorination of 1,4-benzodioxane, followed by an acetylation step to introduce the chloroacetyl group.[5]

The choice of synthetic route often depends on the availability of starting materials and the desired scale of production.

The Chloroacetyl Group as a Reactive Hub

The primary utility of the 6-chloroacetyl moiety is its susceptibility to nucleophilic substitution. The electrophilic carbon adjacent to the chlorine atom readily reacts with a wide range of nucleophiles (e.g., amines, thiols, alcohols), displacing the chloride ion. This reaction forms the basis for creating extensive libraries of derivatives, where the 1,4-benzodioxane core is maintained while the appended functionalities are systematically varied to probe interactions with biological targets.

Caption: General workflow for synthesis and derivatization.

Section 3: A Spectrum of Biological Activities

Derivatives built upon the this compound scaffold have exhibited a wide range of potent biological activities. This diversity underscores the scaffold's versatility in targeting distinct cellular machinery.

Antimicrobial Activity

A significant area of investigation for these compounds is in the development of new antibiotics, particularly in an era of growing antimicrobial resistance.

-

Mechanism: A primary mechanism of action is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[4][5] FtsZ is a prokaryotic homolog of tubulin that is essential for bacterial cell division, making it an attractive target for novel antibiotics.[7]

-

Targets: Beyond FtsZ, derivatives have shown inhibitory activity against other crucial bacterial enzymes, including β-ketoacyl-acyl carrier protein synthase III (FabH) in E. coli and tyrosine-tRNA synthetase.[1][8]

-

Efficacy: Various derivatives, including benzamides and hydrazones, have demonstrated bactericidal activity against both Gram-positive pathogens like Streptococcus pneumoniae and Gram-negative bacteria such as E. coli and P. aeruginosa.[7][8]

Anticancer Activity

The development of novel chemotherapeutics is a major focus, with 1,4-benzodioxane derivatives showing promise against multiple cancer types through various mechanisms.

-

Enzyme Inhibition: These compounds have been developed as inhibitors of key oncogenic enzymes, including Focal Adhesion Kinase (FAK), telomerase, farnesyltransferase (FTase), and mammalian Target of Rapamycin (mTOR).[1][4][9]

-

Cell Cycle Arrest & Apoptosis: Certain hybrid derivatives, such as those combined with imidazolium salts, induce G0/G1 cell cycle arrest and apoptosis in human tumor cell lines.[10] Hydrazone derivatives have been shown to cause S-phase arrest in melanoma cells.[9]

-

Potency: Specific derivatives have demonstrated potent growth inhibition against a wide panel of cancer cell lines, with some exhibiting greater efficacy than established chemotherapeutic agents like cisplatin in certain contexts.[9][10]

Anti-inflammatory and Anti-neuroinflammatory Activity

The scaffold has been successfully utilized to design potent anti-inflammatory agents.

-

COX Inhibition: Benzodioxane-based carboxylic acids have been designed as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), with some showing superior in vivo anti-inflammatory activity compared to ibuprofen.[1][11]

-

Suppression of Inflammatory Mediators: Chalcone derivatives have demonstrated anti-neuroinflammatory properties by effectively inhibiting the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in microglia, which are key mediators in neurodegenerative disease pathology.[12]

Summary of Biological Data

The following table summarizes the activity of representative 1,4-benzodioxane derivatives across different therapeutic areas.

| Derivative Class | Target/Cell Line | Activity Type | Potency (IC₅₀ / MIC / GI₅₀) | Reference |

| Hydrazone (Compound 7e) | Melanoma (MDA-MB-435) | Anticancer (Growth Inhibition) | 0.20 µM | [9] |

| Hydrazone (Compound 7e) | mTOR Kinase | Anticancer (Enzyme Inhibition) | 5.47 µM | [9] |

| Imidazolium Hybrid (Cpd 25) | Leukemia (K562) | Anticancer (Cytotoxicity) | 1.06 µM | [10] |

| Oxadiazolyl (Compound 35) | Telomerase | Anticancer (Enzyme Inhibition) | 1.27 µM | [1] |

| Schiff Base (Compound 4m) | E. coli | Antibacterial | 0.17 µg/mL | [8] |

| Schiff Base (Compound 4g) | P. aeruginosa | Antibacterial | 0.78 µg/mL | [8] |

| Benzamide | S. pneumoniae | Antibacterial | 25 - 80 µg/mL | [7] |

| Thienyl Chalcone (Cpd 12) | Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | 0.11 µM | [12] |

Section 4: Mechanistic Insights: Inhibition of the PI3K/Akt/mTOR Pathway

To illustrate a key mechanism of action, we focus on the anticancer activity mediated by the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain 1,4-benzodioxane-hydrazone derivatives have been identified as potent mTOR inhibitors.[9]

Caption: Inhibition of the mTOR signaling pathway by a derivative.

Section 5: Key Experimental Protocols

To facilitate research in this area, we provide standardized, step-by-step protocols for assessing the biological activity of novel this compound derivatives.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (GI₅₀ or IC₅₀).

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-435 melanoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of the test derivative in DMSO. Create a series of 2x final concentrations (e.g., 200 µM to 0.02 µM) by serial dilution in culture medium.

-

Treatment: Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (e.g., 0.5% DMSO in medium) and wells with medium only (blank).

-

Incubation: Incubate the treated plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the GI₅₀/IC₅₀ value.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible bacterial growth.

-

Bacterial Inoculum Preparation: Culture bacteria (e.g., S. pneumoniae) to the mid-logarithmic phase. Dilute the culture in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of 5 x 10⁵ CFU/mL.

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.25 µg/mL).

-

Inoculation: Add an equal volume of the prepared bacterial inoculum to each well, bringing the final bacterial concentration to ~2.5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (bacteria in broth, no compound) and a negative control well (broth only, no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions for the test organism.

-

Data Reading: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.

Section 6: Conclusion and Future Directions

The this compound scaffold is a powerful and versatile starting point for the development of new therapeutic agents. Its inherent reactivity allows for the creation of diverse chemical libraries, which have already yielded compounds with potent and specific activities against microbial, cancerous, and inflammatory targets. The structure-activity relationships established highlight the critical role of the substituents introduced via the chloroacetyl handle in modulating bioactivity.[2]

Future research should focus on:

-

Lead Optimization: Systematically modifying the most promising hits to improve potency, selectivity, and pharmacokinetic properties (ADMET).

-

Mechanism of Action Studies: Deeper investigation into the specific molecular interactions between the active derivatives and their biological targets to validate mechanisms and guide rational drug design.

-

In Vivo Efficacy: Advancing the most promising compounds into preclinical animal models to evaluate their safety and efficacy in a physiological context.[9]

The continued exploration of this chemical space holds significant potential for addressing unmet needs in oncology, infectious diseases, and inflammatory disorders.

References

- 1. air.unimi.it [air.unimi.it]

- 2. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

- 3. tsijournals.com [tsijournals.com]

- 4. air.unimi.it [air.unimi.it]

- 5. Buy this compound | 93439-37-3 [smolecule.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antitumor activity of novel hybrid compounds between 1,4-benzodioxane and imidazolium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 6-Chloroacetyl-1,4-benzodioxane as a Cornerstone Scaffold for Novel FtsZ-Targeting Antibacterials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the escalating battle against antimicrobial resistance, the bacterial cell division protein FtsZ has emerged as a compelling and relatively untapped target for novel antibiotic development.[1] Its essential role in bacterial cytokinesis, coupled with its high conservation across numerous pathogenic species and absence in eukaryotes, presents a promising therapeutic window.[2] Within the landscape of FtsZ inhibitors, a particular area of interest has coalesced around derivatives of 1,4-benzodioxane. This guide provides a comprehensive technical overview of 6-chloroacetyl-1,4-benzodioxane, not as a direct potent inhibitor itself, but as a pivotal precursor and foundational scaffold for a highly promising class of FtsZ-targeting agents: the benzodioxane-benzamides.

FtsZ: A Strategic Target for Circumventing Antibiotic Resistance

The formation of the Z-ring, a dynamic polymer of FtsZ filaments at the mid-cell, is the initiating and indispensable event in bacterial cell division. Disruption of this process leads to the inhibition of cytokinesis, resulting in filamentation and eventual cell death.[3] Small molecules that interfere with FtsZ polymerization or its associated GTPase activity are therefore of significant interest as potential antibacterial agents.[3][4] Unlike many conventional antibiotics that target cell wall synthesis, protein synthesis, or DNA replication, FtsZ inhibitors represent a novel mechanism of action with the potential to be effective against multidrug-resistant strains.

This compound: A Versatile Synthetic Intermediate

This compound is a key building block in the synthesis of more complex and potent FtsZ inhibitors. Its chemical structure, featuring a reactive chloroacetyl group attached to the benzodioxane core, allows for straightforward derivatization and the introduction of various functional groups. This versatility is crucial for exploring the structure-activity relationships (SAR) of novel antibacterial compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process. A common synthetic route involves the chlorination and subsequent acetylation of 1,4-benzodioxane. Alternatively, direct acetylation of 6-chlorobenzodioxane can be employed. The choice of synthetic pathway often depends on the availability of starting materials and desired scale of production.

From Scaffold to Potent Inhibitor: The Rise of Benzodioxane-Benzamides

The true potential of this compound is realized in its role as a precursor to the benzodioxane-benzamide class of FtsZ inhibitors. These compounds have demonstrated significant antibacterial activity, particularly against Gram-positive pathogens like Staphylococcus aureus (including MRSA) and Bacillus subtilis.[5][6]

General Synthesis of Benzodioxane-Benzamides from this compound

The chloroacetyl group of this compound serves as a reactive handle for linking to a substituted benzamide moiety, a key pharmacophore for FtsZ inhibition. The general synthetic scheme involves the reaction of this compound with a suitably substituted aminobenzamide. This modular approach allows for the systematic modification of both the benzodioxane and benzamide portions of the molecule to optimize potency and pharmacokinetic properties.

Caption: General synthetic route to benzodioxane-benzamide FtsZ inhibitors.

Mechanism of Action: Targeting FtsZ Polymerization

The benzodioxane-benzamide derivatives exert their antibacterial effect by directly targeting FtsZ. While the exact binding site can vary between different chemical classes of FtsZ inhibitors, many benzamide derivatives are known to bind to a site near the GTP-binding pocket, thereby modulating its polymerization dynamics.[2] This can lead to either the inhibition of polymer formation or the over-stabilization of FtsZ filaments, both of which disrupt the normal function of the Z-ring and halt cell division.

Caption: Mechanism of FtsZ inhibition by benzodioxane-benzamides.

Biological Activity of Benzodioxane-Benzamide Derivatives

A range of benzodioxane-benzamide derivatives have been synthesized and evaluated for their antibacterial activity. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of selected compounds against various bacterial strains.

| Compound | S. aureus (MSSA) MIC (µg/mL) | S. aureus (MRSA) MIC (µg/mL) | B. subtilis MIC (µg/mL) | S. pneumoniae MIC (µg/mL) | Reference |

| FZ95 | 0.25 | 0.25 | <0.1 | 25-80 | [5] |

| FZ100 | 0.1 | 0.1 | <0.1 | 25-80 | [5] |

| FZ116 | - | - | - | 25-80 | |

| FZ118 | - | - | - | 25-80 |

Note: The MIC values for S. pneumoniae are presented as a range as reported in the cited literature.

Experimental Protocols: Evaluation of FtsZ Inhibitory Activity

A critical step in the development of FtsZ inhibitors is the in vitro characterization of their effects on FtsZ polymerization. A commonly used method is the light scattering assay.

FtsZ Polymerization Light Scattering Assay

This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering over time. The presence of an inhibitor can alter the polymerization kinetics, which is observed as a change in the light scattering signal.

Materials:

-

Purified FtsZ protein

-

Polymerization buffer (e.g., 50 mM PIPES pH 7.4, 50 mM KCl, 5 mM MgCl₂)

-

GTP solution (1 mM)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Spectrofluorometer or a dedicated light scattering instrument

Procedure:

-

Prepare a reaction mixture containing FtsZ in polymerization buffer in a cuvette.

-

Add the test compound at various concentrations (a solvent control should also be included).

-

Incubate the mixture for a defined period at a specific temperature (e.g., 20 minutes at 25°C).

-

Initiate polymerization by adding GTP to the reaction mixture.

-

Immediately begin monitoring the change in light scattering at a 90° angle (excitation and emission wavelengths typically set to 400 nm) over time.[1]

-

Analyze the data to determine the effect of the compound on the rate and extent of FtsZ polymerization.

Caption: Workflow for the FtsZ polymerization light scattering assay.

Future Directions and Conclusion

While this compound itself is not a potent FtsZ inhibitor, its importance as a foundational scaffold for the highly active benzodioxane-benzamide class is undeniable. The modularity of the synthetic routes originating from this intermediate allows for extensive medicinal chemistry efforts to further optimize the antibacterial spectrum, potency, and pharmacokinetic profiles of these FtsZ inhibitors. Future research will likely focus on:

-

Broadening the Spectrum: While potent against many Gram-positive bacteria, activity against Gram-negative pathogens is a key area for improvement.

-

Overcoming Efflux: In Gram-negative bacteria, efflux pumps can reduce the intracellular concentration of inhibitors. Designing compounds that evade these pumps is a critical challenge.

-

In Vivo Efficacy and Safety: Moving promising candidates from in vitro studies to in vivo animal models and eventually clinical trials will be the ultimate validation of this class of compounds.

References

- 1. Discovery of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzodioxane-benzamides targeting bacterial cell division protein FtsZ potentially disrupt SlmA-mediated nucleoid occlusion and reversible biomolecular condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]